An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-bromo-2-fluoro-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Fluorinated Anilines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 4-bromo-2-fluoro-N-methylaniline hydrochloride (CAS No. 1197930-28-1) emerges as a particularly valuable synthon.[1] Its trifunctional nature—a nucleophilic secondary amine, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that modulates the electronic properties of the aromatic ring—offers a versatile platform for the construction of complex molecular architectures.
The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 4-bromo-2-fluoro-N-methylaniline hydrochloride, detailing its chemical and physical properties, a robust synthesis protocol, spectral characteristics, and its applications, with a focus on empowering researchers in medicinal chemistry and drug development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific hydrochloride salt is not broadly published, we can infer key properties from data on its free base, closely related analogues, and supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 1197930-28-1 | [1][2] |
| Molecular Formula | C₇H₈BrFN • HCl | [1] |
| Molecular Weight | 240.51 g/mol (204.04 for free base + 36.46 for HCl) | [1] |
| Appearance | Expected to be an off-white to light-colored solid | Inferred |
| Melting Point | Not experimentally reported. Likely > 150 °C for the HCl salt. | Inferred |
| Boiling Point | Not applicable for the salt; Predicted for a related isomer free base: ~229 °C | [3] |
| Solubility | Expected to be soluble in methanol, sparingly soluble in water and chlorinated solvents. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 4-bromo-2-fluoro-N-methylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall strategy involves the regioselective bromination of a suitable fluoroaniline precursor, followed by N-methylation, and finally, conversion to the hydrochloride salt.
Part 1: Synthesis of the Precursor (4-bromo-2-fluoroaniline)
The critical precursor, 4-bromo-2-fluoroaniline, can be synthesized via several established routes. A common and effective method is the direct electrophilic bromination of 2-fluoroaniline.
Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline [4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 100 parts by weight of 2-fluoroaniline in 400 parts of methylene chloride.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Bromination: Add 160 parts of solid N-bromosuccinimide (NBS) portion-wise over a 2-hour period, ensuring the temperature is maintained at 0 °C. Causality Note: The portion-wise addition of NBS is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts. Methylene chloride is an excellent solvent choice due to its inertness and ease of removal.
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Quenching and Work-up: After the addition is complete, stir the dark red mixture for an additional 20 minutes. Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting brown, oily 4-bromo-2-fluoroaniline can be purified by vacuum distillation or column chromatography.
Part 2: N-Methylation and Hydrochloride Salt Formation
The N-methylation of the aniline can be achieved through reductive amination, a robust and widely used method. This is followed by precipitation of the hydrochloride salt.
Experimental Protocol: Synthesis of 4-bromo-2-fluoro-N-methylaniline hydrochloride [5]
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Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in methanol.
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Imine Formation: Add paraformaldehyde (1.2 equivalents). The mixture is then refluxed. Causality Note: The reaction of the primary amine with formaldehyde (from paraformaldehyde) generates a Schiff base (imine) or the corresponding aminal in situ.
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Reduction: After cooling the reaction mixture to 0 °C, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions. Causality Note: NaBH₄ is a mild and selective reducing agent that will reduce the imine C=N bond to form the secondary amine without affecting the aromatic ring or the halogen substituents.
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Reaction Completion and Work-up: After the addition of NaBH₄, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The methanol is then removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
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Isolation of Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 4-bromo-2-fluoro-N-methylaniline free base. This can be purified by column chromatography.
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Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[6]
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Isolation of Salt: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Key reaction pathways for the 4-bromo-2-fluoro-N-methylaniline scaffold.
Safety and Handling
4-bromo-2-fluoro-N-methylaniline hydrochloride is a hazardous substance and should be handled with appropriate safety precautions by trained personnel.
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [7] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 | [7] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [7] |
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4-bromo-2-fluoro-N-methylaniline hydrochloride is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of reactive functional groups provides a robust platform for synthetic chemists to explore diverse chemical space. While a lack of extensive published experimental data necessitates careful characterization, the synthetic routes are well-precedented. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently incorporate this versatile building block into their research and development programs.
References
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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CRO SPLENDID LAB. (n.d.). 4-Bromo-2-fluoro-n-methylaniline Hydrochloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]
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RSC Advances. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]
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